molecular formula C25H32O10 B1200591 Palmatoside G CAS No. 105597-95-3

Palmatoside G

Cat. No.: B1200591
CAS No.: 105597-95-3
M. Wt: 492.5 g/mol
InChI Key: YROXDMYKXGMKSM-YUOSKFACSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmatoside G is a clerodane-type furanoid diterpene glucoside, a specialized class of natural product with the molecular formula C25H32O10 and a molecular weight of 492.5 g/mol . Its complex structure features a clerodane diterpene skeleton fused to a benzochromenone system and a furan ring, with a beta-D-glucopyranosyl moiety attached via a glycosidic bond . This compound is primarily found in plant species of the Tinospora genus within the Menispermaceae family, such as Tinospora bakis and Tinospora cordifolia . First isolated in the late 20th century, its discovery marked a significant milestone in the phytochemical investigation of these medicinal plants . In natural product chemistry research, this compound serves as a valuable reference compound for the study of clerodane furanoditerpenoids . Its structural complexity, with multiple chiral centers, makes it a subject of interest for advancing analytical methodologies like NMR spectroscopy and mass spectrometry . Research into this compound contributes to the understanding of structure-activity relationships within its class and provides insights into the biosynthetic pathways of plant secondary metabolites . In silico predictions of its ADMET properties suggest potential interactions with several biological targets, including the NF-kappa-B p105 subunit and histone deacetylase 2, which may guide future investigative work . ATTENTION: This product is for research applications only. It is strictly not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

105597-95-3

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

IUPAC Name

(2S,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione

InChI

InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15-,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1

InChI Key

YROXDMYKXGMKSM-YUOSKFACSA-N

SMILES

CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Clerodane Diterpenoids

Palmatoside G belongs to the clerodane furanoditerpenoid class, characterized by a fused furan ring and a glucosyl substitution. Key structural analogs include:

Jateorin and Isojateorin

  • Jateorin: A clerodane diterpenoid lacking the glucosyl group, isolated from Tinospora cordifolia. It exhibits anti-inflammatory and anticancer activities .
  • Isojateorin: The 12-epimer of jateorin, differing in stereochemistry at C-12. Both compounds share the same diterpenoid core but diverge in biological efficacy due to spatial orientation .
Compound Molecular Formula Structural Features Key Differences
This compound C25H32O10 Glucosylated clerodane furanoditerpenoid Contains β-D-glucopyranoside moiety
Jateorin C20H24O5 Non-glycosylated clerodane diterpenoid Lacks sugar substitution
Columbin C20H22O6 Furanoditerpenoid with lactone ring Features a lactone instead of glucoside

Functional Comparison with Glycosylated Analogs

This compound’s glycosylation distinguishes it from both flavonoid glycosides (e.g., Palmatoside A–C) and other diterpenoid derivatives:

Palmatoside A–C

  • Source : Kaempferol glycosides from Neocheiropteris palmatopedata (Polypodiaceae) .
  • Structure: Feature 4,4-dimethyl-3-oxobutoxy and acetylated glucose substitutions, unlike this compound’s diterpenoid backbone .
  • Bioactivity : Inhibit NF-κB (IC50: 15.7–24.1 μM) and COX-1 (52% inhibition at 10 μg/mL), highlighting their anti-inflammatory roles .

Tinocordiside and Tinocordifolioside

  • Source: Tinospora cordifolia .
  • Structure: Diterpenoid glycosides with distinct sugar linkages and aglycone configurations.
  • Bioactivity : Neuroprotective and anticancer effects, contrasting with this compound’s antiviral focus .

Antiviral Activity: Comparison with SARS-CoV-2 Inhibitors

This compound’s interaction with SARS-CoV-2 Mpro surpasses several reference drugs and analogs:

Compound Target (SARS-CoV-2 Mpro) Glide Score Key Interactions (Amino Acid Residues)
This compound 6Y84 -5.72 HIP 41, CYS 145, HIE 164
Remdesivir 6Y84 -7.12 ASN 142, GLU 166
Columbin 6Y84 -5.02 HIP 41, GLN 189
Tinosporide 6Y84 -4.96 CYS 145, HIE 164

Research Implications and Limitations

  • Structural Uniqueness: this compound’s glucosylation enhances solubility and target binding compared to non-glycosylated analogs like jateorin .
  • Knowledge Gaps: In vivo efficacy and toxicity data for this compound remain unexplored, necessitating further preclinical validation .

Preparation Methods

Solvent Selection and Maceration

The initial step in isolating Palmatoside G involves extracting plant material using polar solvents. Methanol and ethanol (95%) are preferred due to their ability to solubilize glycosides while minimizing the co-extraction of non-polar contaminants. For example, a 95% ethanol extraction of Neocheiropteris palmatopedata roots yielded kaempferol glycosides through maceration over five days, followed by filtration and solvent evaporation. This method ensures high recovery of heat-sensitive compounds, as prolonged heating is avoided.

Partitioning with Immiscible Solvents

Crude extracts are typically partitioned between ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate glycosides from non-polar impurities. In one protocol, the ethanol extract of N. palmatopedata was suspended in water and sequentially extracted with EtOAc and n-BuOH. The n-BuOH layer, enriched with glycosides, was then evaporated to dryness. This step is critical for reducing the complexity of subsequent purification stages.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

The dried n-BuOH extract is subjected to silica gel column chromatography using gradient elution with chloroform-methanol mixtures. For instance, a study isolating analogous glycosides employed a chloroform-methanol gradient (95:5 to 70:30) to fractionate compounds based on polarity. Fractions containing this compound are identified via thin-layer chromatography (TLC) using silica gel GF254 plates and visualized under UV light at 254 nm.

Sephadex LH-20 Gel Permeation

Further purification is achieved using Sephadex LH-20, a dextran-based gel that separates molecules by molecular size and hydrophobicity. A methanol-eluted Sephadex LH-20 column effectively resolves glycoside mixtures, as demonstrated in the isolation of palmatosides A–C from N. palmatopedata. This step removes residual pigments and low-molecular-weight contaminants.

Table 1: Chromatographic Conditions for this compound Isolation

StepStationary PhaseMobile PhaseKey Parameters
Initial FractionationSilica GelCHCl₃:MeOH (95:5 → 70:30)Flow rate: 2 mL/min
Secondary PurificationSephadex LH-20MethanolColumn dimensions: 2.5 × 60 cm

Structural Elucidation and Analytical Validation

High-Resolution Mass Spectrometry (HRMS)

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is employed to determine the molecular formula. For this compound, the observed m/z 659.1592 [M + Na]⁺ corresponds to C25H32O10Na\text{C}_{25}\text{H}_{32}\text{O}_{10}\text{Na}, confirming its molecular weight of 492.5 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) are critical for resolving the glycosidic linkage and aglycone structure. Key NMR signals for this compound include:

  • ¹H NMR : A singlet at δ 6.22 ppm (H-6) and δ 6.39 ppm (H-8) for aromatic protons.

  • ¹³C NMR : A carbonyl resonance at δ 172.9 ppm (C=O) and sugar moiety carbons between δ 60–100 ppm.

Table 2: Characteristic NMR Data for this compound

Proton/Carbonδ (ppm)MultiplicityAssignment
H-66.22SingletAromatic proton
H-86.39SingletAromatic proton
C=O172.9-Carbonyl group
C-1''100.3-Anomeric carbon

Optimization of Yield and Purity

Solvent-to-Material Ratio

A 10:1 (v/w) solvent-to-material ratio maximizes extraction efficiency without oversaturating the solvent. Studies on related glycosides show that lower ratios (<5:1) result in incomplete extraction, while higher ratios (>20:1) dilute the extract unnecessarily.

Temperature Control

Maintaining extraction temperatures below 40°C prevents thermal degradation of glycosides. For instance, room-temperature maceration over five days preserved the integrity of palmatosides A–C, whereas Soxhlet extraction at 60°C caused partial decomposition.

Challenges and Alternative Approaches

Co-Extraction of Analogous Compounds

This compound often co-elutes with structurally similar glycosides, necessitating iterative chromatographic steps. Reverse-phase HPLC with a C18 column and acetonitrile-water gradient (10–40% acetonitrile over 30 minutes) enhances resolution, though this method remains underutilized in published protocols.

Synthetic Routes

While natural extraction dominates current practices, synthetic approaches remain unexplored for this compound. Potential strategies could involve glycosylation of the benzochromenone aglycone using protected sugar donors, though this requires further research.

Q & A

Q. What are the standard methodologies for isolating and purifying Palmatoside G from natural sources?

Isolation typically involves solvent extraction followed by chromatographic techniques. For example, silica gel column chromatography with gradient elution (e.g., chloroform-methanol-water systems) is used for initial separation, while Sephadex LH-20 gel filtration refines purity . Yield optimization requires monitoring solvent ratios and flow rates. Evidence from fern-derived palmatosides (A-D) highlights yields of 0.4g crude extract reduced to 4mg pure compound after multi-step purification .

Q. How is the structural elucidation of this compound achieved?

Structural characterization relies on spectroscopic methods:

  • 1H/13C NMR : Identifies glycosidic linkages, aglycone moieties, and stereochemistry. For instance, Palmatoside A’s NMR data revealed a β-D-glucopyranosyl group at C-7 .
  • HRESIMS : Confirms molecular formulas (e.g., [M-H]⁻ ions at m/z 635.1629 for Palmatoside C) .
  • UV-Vis and IR : Detects conjugated systems (e.g., aromatic rings in kaempferol derivatives) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

  • NF-κB inhibition : Use TNF-α-stimulated HEK293 cells with luciferase reporters to measure IC50 values. Dose-response curves (0–100 μM) determine potency .
  • Aromatase inhibition : 384-well plate assays with NADPH regeneration systems and fluorescent substrates (e.g., dibenzylfluorescein) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 calculations with 72-hour exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Cell line variability : Compare results across models (e.g., HEK293 vs. cancer-specific lines).
  • Assay protocols : Standardize incubation times (e.g., 6 hours for NF-κB vs. 24 hours for cytotoxicity) .
  • Compound stability : Perform HPLC stability tests under assay conditions (pH, temperature) . Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) are critical .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in signaling pathways?

  • Pathway-specific reporters : Use luciferase constructs (e.g., NF-κB, MAPK) in stable cell lines .
  • Knockdown/overexpression models : CRISPR-Cas9 or siRNA targeting candidate receptors (e.g., TLR4) to validate binding .
  • Protein interaction assays : Co-IP or SPR to identify binding partners (e.g., IκB kinase) .

Q. How can researchers validate the specificity of this compound’s bioactivity in complex biological systems?

  • Off-target profiling : Screen against unrelated enzymes (e.g., COX-2, P450 isoforms) .
  • In vivo models : Zebrafish or murine studies to correlate in vitro findings with physiological effects .
  • Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway enrichment .

Q. What strategies improve the reproducibility of this compound’s synthesis and bioactivity data?

  • Synthetic optimization : Document reaction conditions (e.g., temperature, catalyst) and characterize intermediates via TLC/GC-MS .
  • Data transparency : Publish raw NMR spectra, chromatograms, and statistical code in supplementary materials .
  • Collaborative validation : Cross-lab replication studies using shared protocols .

Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic potential?

  • Metabolomics : Track this compound metabolites in biofluids (e.g., plasma, urine) using UPLC-QTOF-MS .
  • Network pharmacology : Construct compound-target-disease networks via databases like STITCH or KEGG .
  • CRISPR screens : Identify genetic modifiers of this compound sensitivity in genome-wide knockout libraries .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism .
  • Error propagation : Calculate SEM for triplicate experiments and report 95% confidence intervals .
  • Comparative statistics : Use Student’s t-test or Mann-Whitney U tests for group comparisons .

Q. How should researchers document this compound’s physicochemical properties for publication?

  • Tables : Include molecular formula (C₃₀H₄₂O₁₃), molecular weight (634.65 g/mol), solubility (e.g., DMSO:PBS ratio), and spectral data (λmax, IR peaks) .
  • Figures : Provide annotated chromatograms (HPLC purity ≥95%) and crystallography data (if available) .
  • Supplementary files : Deposit raw NMR, MS, and bioassay datasets in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmatoside G
Reactant of Route 2
Palmatoside G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.